molecular formula C11H18O B1660216 Spiro[4.6]undecan-6-one CAS No. 73223-32-2

Spiro[4.6]undecan-6-one

Cat. No.: B1660216
CAS No.: 73223-32-2
M. Wt: 166.26 g/mol
InChI Key: UHXKIQDOEWEHIO-UHFFFAOYSA-N
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Description

Spiro[4.6]undecan-6-one is a bicyclic ketone with a unique spiro center, characterized by its molecular formula C11H18O. This compound has garnered significant attention in the scientific community due to its distinctive chemical structure and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.6]undecan-6-one typically involves the formation of the spiro center through cyclization reactions. One common method includes the reaction of cyclohexanone with a suitable diene under acidic conditions to form the spirocyclic structure . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Spiro[4.6]undecan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Spiro[4.6]undecan-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[4.6]undecan-6-one is primarily related to its interaction with biological molecules. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Uniqueness: Spiro[4.6]undecan-6-one is unique due to its specific ring size and the position of the ketone group, which confer distinct chemical reactivity and biological activity compared to other spirocyclic compounds .

Properties

IUPAC Name

spiro[4.6]undecan-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-10-6-2-1-3-7-11(10)8-4-5-9-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKIQDOEWEHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2(CC1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434080
Record name spiro[4.6]undecan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73223-32-2
Record name spiro[4.6]undecan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

t-Butyl lithium (1.7M in pentane, 20.0 ml., 34 mmol.) was slowly added to ether (38 ml.) at -20° C. as the reaction was further cooled to -100° C. in a methanol/dry ice/liquid nitrogen bath. To this -100° C. solution was added the product from part (c) (5.0 g., 16.1 mmol.) in 2:1 ether/pentane (3 ml.) over 35 minutes, maintaining the temperature below -97° C. The reaction was warmed to -50° C. over two hours then quenched with a saturated solution of ammonium chloride, extracted with ethyl acetate (4×100 ml.), washed with brine, dried (magnesium sulfate), filtered and concentrated to give a clear oil (mixture of desired product and the iodo starting material).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
5 g
Type
reactant
Reaction Step Two
Name
ether pentane
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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